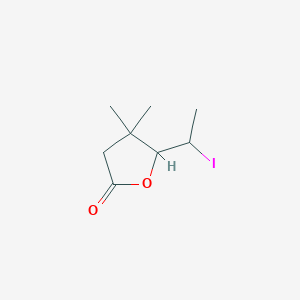
5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one is an organic compound belonging to the class of oxolanes It is characterized by the presence of an iodoethyl group attached to the oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one can be achieved through several methods. One common approach involves the reaction between 2-(1-bromoethyl)-4,4-dimethyloxazol-5(4H)-one and sodium iodide in acetone at 40°C . This reaction results in the substitution of the bromine atom with an iodine atom, forming the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The iodoethyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in the formation of 1-iodoethyl cyclohexanecarboxylate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodic acid and vanadium pentoxide, reducing agents like hydrogen gas, and nucleophiles like sodium iodide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the iodoethyl group typically yields aldehydes or ketones .
Wissenschaftliche Forschungsanwendungen
5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one involves its interaction with various molecular targets and pathways. For example, its antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells by affecting the configuration of stereocenters . The compound’s reactivity is largely due to the presence of the iodoethyl group, which can undergo various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one include:
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the dimethyloxolan ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
881038-90-0 |
|---|---|
Molekularformel |
C8H13IO2 |
Molekulargewicht |
268.09 g/mol |
IUPAC-Name |
5-(1-iodoethyl)-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H13IO2/c1-5(9)7-8(2,3)4-6(10)11-7/h5,7H,4H2,1-3H3 |
InChI-Schlüssel |
XDWUJWULIZXTGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1C(CC(=O)O1)(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)
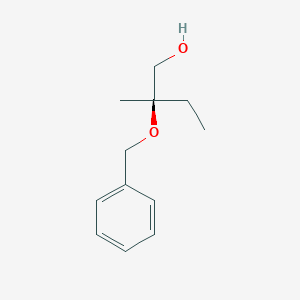

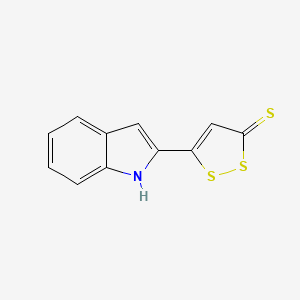
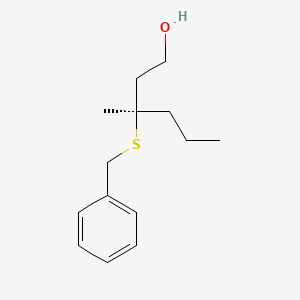
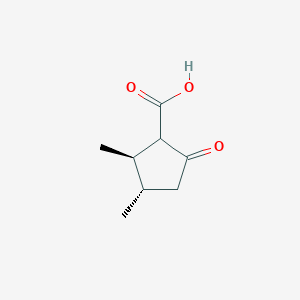
![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)
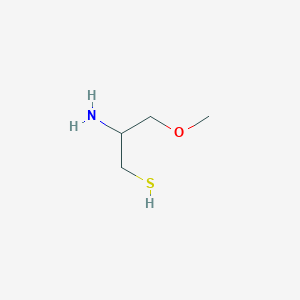

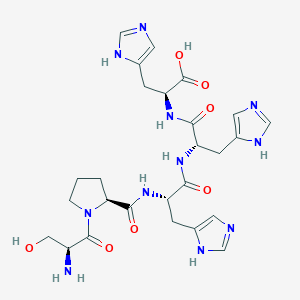
![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
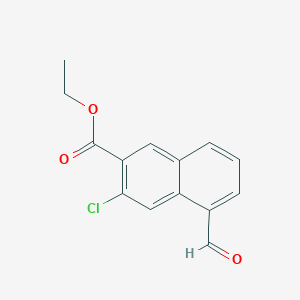
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)
